Dimethyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)isophthalate
Description
Properties
IUPAC Name |
dimethyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzene-1,3-dicarboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21BO6/c1-15(2)16(3,4)23-17(22-15)12-8-7-10(13(18)20-5)9-11(12)14(19)21-6/h7-9H,1-6H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUTKVMPTPGGDJJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C=C2)C(=O)OC)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21BO6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Dimethyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)isophthalate typically involves the reaction of isophthalic acid derivatives with boronic esters. One common method is the esterification of isophthalic acid with methanol to form dimethyl isophthalate, followed by borylation using 4,4,5,5-tetramethyl-1,3,2-dioxaborolane in the presence of a palladium catalyst .
Industrial Production Methods
Industrial production of this compound may involve large-scale esterification and borylation processes, utilizing continuous flow reactors to ensure efficient and consistent production. The use of advanced catalytic systems and optimized reaction conditions can enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
Dimethyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)isophthalate undergoes various chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic ester with aryl or vinyl halides in the presence of a palladium catalyst to form biaryl or styrene derivatives.
Oxidation: The boronic ester can be oxidized to form the corresponding boronic acid or alcohol.
Hydrolysis: The ester groups can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acids.
Common Reagents and Conditions
Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.
Oxidizing Agents: Such as hydrogen peroxide or sodium perborate for oxidation reactions.
Acids/Bases: For hydrolysis reactions, common reagents include hydrochloric acid or sodium hydroxide.
Major Products Formed
Biaryl Compounds: From Suzuki-Miyaura coupling.
Boronic Acids/Alcohols: From oxidation.
Carboxylic Acids: From hydrolysis.
Scientific Research Applications
Organic Synthesis
Role as a Building Block:
Dimethyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)isophthalate serves as an essential building block in organic synthesis. It is particularly useful in the formation of carbon-carbon bonds through cross-coupling reactions such as the Suzuki-Miyaura reaction. This reaction facilitates the synthesis of complex organic molecules which are fundamental in various chemical industries.
| Reaction Type | Description |
|---|---|
| Suzuki-Miyaura | Forms carbon-carbon bonds between aryl halides and boronic acids. |
| Stille Coupling | Involves coupling of organostannanes with halides. |
| Negishi Coupling | Couples organozinc reagents with halides. |
Medicinal Chemistry
Pharmaceutical Development:
In medicinal chemistry, this compound is instrumental in the design and development of pharmaceuticals. Its ability to modify biological activity and enhance specificity makes it valuable for creating targeted therapies.
Case Study:
Research has demonstrated that compounds synthesized using this compound exhibit improved efficacy against specific diseases by enhancing binding affinity to biological targets.
Material Science
Advanced Materials:
The compound is utilized in the formulation of advanced materials such as polymers and coatings that require specific thermal and mechanical properties. Its incorporation into polymer matrices can enhance durability and resistance to environmental factors.
| Material Type | Properties Enhanced |
|---|---|
| Polymers | Improved tensile strength and thermal stability. |
| Coatings | Enhanced abrasion resistance and weatherability. |
Catalysis
Ligand Role:
this compound acts as a ligand in catalytic processes. It improves reaction efficiencies and selectivities in various chemical transformations by stabilizing reactive intermediates.
Example:
In palladium-catalyzed reactions, this compound forms stable complexes that facilitate the transfer of organic groups to target molecules.
Analytical Chemistry
Sensor Development:
The compound is employed in the development of sensors and probes for detecting specific analytes. Its unique chemical properties enhance the sensitivity and accuracy of measurements.
Application Example:
Research has shown that sensors utilizing this compound can detect low concentrations of biomolecules with high specificity.
Mechanism of Action
The mechanism of action of Dimethyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)isophthalate primarily involves its role as a boronic ester in various chemical reactions. In Suzuki-Miyaura coupling, the boron atom forms a complex with the palladium catalyst, facilitating the transfer of the aryl or vinyl group to the halide substrate. This process involves the formation of a palladium-boron intermediate, which undergoes reductive elimination to yield the coupled product .
Comparison with Similar Compounds
Data Tables
Table 1: Structural and Functional Comparison
| Compound Name | Substituents | Key Applications | Stability |
|---|---|---|---|
| Dimethyl 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)isophthalate | 1,3-Methyl esters, 4-boronate | Suzuki coupling, MOFs | High (anhydrous) |
| Diethyl 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)isophthalate | 1,3-Ethyl esters | Hydrolysis-sensitive reactions | Moderate |
| 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)isophthalaldehyde | 1,3-Aldehydes | COFs, OLEDs | Low (reactive) |
| 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzoyl Chloride | 1-Benzoyl chloride | Polymer synthesis | Low (moisture-sensitive) |
Biological Activity
Dimethyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)isophthalate (CAS No. 944392-68-1) is a boron-containing compound that has garnered attention in the fields of medicinal chemistry and drug delivery systems. This article explores its biological activity, including its potential therapeutic applications, mechanisms of action, and relevant case studies.
The biological activity of this compound is primarily associated with its role as a building block in polymeric drug delivery systems. The compound's boron atom plays a crucial role in enhancing the stability and solubility of drugs within these systems.
Key Mechanisms:
- pH-Sensitive Release : The compound can be incorporated into pH-sensitive drug delivery vehicles that release therapeutic agents in response to the acidic microenvironment of tumor cells. This mechanism is particularly relevant in cancer therapy where localized drug delivery can reduce systemic toxicity .
- Biocompatibility : Studies indicate that the polymeric systems utilizing this compound exhibit good biocompatibility and low cytotoxicity towards healthy cells while maintaining efficacy against cancer cells .
In Vitro Studies
- Cytotoxicity Assays :
- Drug Release Kinetics :
Case Study 1: Polymer-Based Drug Delivery System
A study investigated a polymer-based system utilizing this compound for delivering DOX to HeLa cells. Results indicated enhanced cellular uptake and significant cytotoxicity compared to free DOX treatment .
Case Study 2: Biocompatibility Assessment
Another assessment focused on the biocompatibility of polymeric micelles incorporating this compound. The findings revealed that even at high concentrations (up to 100 mg/L), cell viability remained above 80%, indicating low toxicity to healthy cells while effectively targeting tumor cells .
Q & A
Q. What are the optimal synthetic routes for preparing dimethyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)isophthalate?
- Methodological Answer : The compound is typically synthesized via Miyaura borylation, where a halogenated isophthalate precursor reacts with bis(pinacolato)diboron (B₂pin₂) in the presence of a palladium catalyst. For example:
Start with dimethyl 4-bromoisophthalate.
React with B₂pin₂ (1.1 equiv) using Pd(dppf)Cl₂ (5 mol%) as a catalyst and KOAc (3 equiv) as a base in anhydrous DMSO at 80°C for 12 hours .
Purify via column chromatography (hexane/ethyl acetate, 8:2). Typical yields range from 65–80%.
- Key Data :
| Precursor | Catalyst | Solvent | Yield (%) | Purity (HPLC) |
|---|---|---|---|---|
| Br-isophthalate | Pd(dppf)Cl₂ | DMSO | 78 | >99% |
Q. How is this compound characterized for structural confirmation?
- Methodological Answer :
- NMR Spectroscopy :
- ¹H NMR : Look for the pinacol methyl groups (δ 1.2–1.3 ppm, singlet) and aromatic protons (δ 7.8–8.2 ppm, multiplet).
- ¹¹B NMR : A peak near δ 30 ppm confirms the boronate ester .
- X-ray Crystallography : Resolve the planar geometry of the dioxaborolane ring and ester groups (bond angles ~120° for boron) .
Advanced Research Questions
Q. What mechanistic role does this compound play in Suzuki-Miyaura cross-coupling reactions?
- Methodological Answer : The boronate ester acts as a transmetalation agent, transferring the aryl group to the palladium catalyst. Key factors:
- Steric Effects : The pinacol group enhances stability but may slow transmetalation in sterically hindered systems.
- Electronic Effects : Electron-withdrawing ester groups (isophthalate) increase electrophilicity, accelerating oxidative addition .
- Data Contradiction : Lower yields in polar aprotic solvents (e.g., DMF) vs. THF due to solvent coordination competing with boronates .
Q. How can researchers address stability challenges during storage and reaction?
- Methodological Answer :
- Storage : Keep under argon at –20°C; moisture exposure leads to hydrolysis (t₁/₂ < 24 hours in humid air) .
- Reaction Optimization : Use anhydrous solvents (e.g., THF with molecular sieves) and minimize heating above 100°C to prevent decomposition .
Q. What analytical strategies resolve contradictions in catalytic efficiency data across studies?
- Methodological Answer :
- Controlled Variable Testing : Compare reaction parameters (e.g., base, solvent, catalyst loading) systematically.
- Case Study :
| Base | Solvent | Yield (%) |
|---|---|---|
| K₂CO₃ | THF | 72 |
| CsF | Dioxane | 88 |
- CsF’s superior performance is attributed to enhanced boron-to-palladium transfer .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
